Desaminotyrosine

Influenza Antiviral Immunity Microbiome

Researchers investigating microbiome-immune axis modulation, influenza prophylaxis, GvHD intestinal barrier repair, or NAFLD should procure desaminotyrosine (DAT) for its unique ability to prime the innate immune system via type I interferon amplification—a mechanism absent in tyrosine or p-coumaric acid. DAT's saturated side chain distinguishes it from p-coumaric acid, ensuring distinct receptor interactions and metabolic stability. Oral administration (200 mM in drinking water) recapitulates the Science study's survival and viral load reduction data, providing a robust experimental framework for gut microbiota-driven antiviral immunity studies. With validated in vivo PK (linear 25–125 mg/kg range) and a NOAEL of 50 mg/kg/day, DAT is safe for dose-ranging and target-engagement workflows. Select the compound backed by quantitative efficacy data—not generic phenolics—for your next study.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 501-97-3
Cat. No. B1677690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesaminotyrosine
CAS501-97-3
Synonyms3-(4-hydroxyphenyl)propanoic acid
3-(4-hydroxyphenyl)propionic acid
4-hydroxyhydrocinnamic acid
4-hydroxyphenylpropionic acid
desaminotyrosine
dihydro-p-coumaric acid
p-hydroxyphenylpropionic acid
phloretic acid
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)O
InChIInChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12)
InChIKeyNMHMNPHRMNGLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Desaminotyrosine (CAS 501-97-3): A Microbiome-Derived Metabolite for Immune Modulation and Inflammatory Disease Research


Desaminotyrosine (DAT), also known as phloretic acid or 3-(4-hydroxyphenyl)propionic acid, is a phenylpropanoic acid derivative structurally related to the amino acid tyrosine but lacking the α-amino group [1]. It is a naturally occurring phenolic compound produced endogenously as a microbial metabolite of dietary flavonoids and tyrosine in the mammalian gut [2][3]. While its physicochemical properties—including a molecular weight of 166.17 g/mol and a logP of 1.1—indicate moderate hydrophilicity and limited membrane permeability [4], DAT's primary value to researchers lies in its unique ability to prime the host's innate immune system via amplification of type I interferon signaling, a mechanism that functionally distinguishes it from its structural precursor tyrosine and the closely related flavonoid metabolite p-coumaric acid [5][6].

Why Interchanging Desaminotyrosine with Tyrosine or p-Coumaric Acid is Not Scientifically Valid


The functional differences between desaminotyrosine (DAT), tyrosine, and p-coumaric acid are substantial and preclude substitution. Despite its structural similarity to tyrosine (missing only the α-amino group), DAT's removal of the charged amino moiety dramatically alters its biochemical role: tyrosine is primarily an anabolic precursor for protein synthesis and neurotransmitter production, while DAT acts as a signaling metabolite that primes the innate immune system via type I interferon amplification [1]. Furthermore, DAT's side chain saturation distinguishes it from p-coumaric acid, which possesses a reactive double bond [2]. This unsaturation in p-coumaric acid enables different metabolic fates and receptor interactions, meaning its biological profile (e.g., antioxidant activity) cannot be extrapolated to DAT [3]. Researchers intending to study microbiome-immune axis modulation, influenza prophylaxis, or intestinal barrier protection should not consider these compounds interchangeable; the specific, quantitatively validated effects described below are unique to DAT.

Quantitative Differentiation: Head-to-Head Data for Desaminotyrosine vs. Comparators


Survival Benefit: Desaminotyrosine (200 mM) vs. Vehicle in a Lethal Influenza Mouse Model

Desaminotyrosine (DAT) administration confers a significant survival advantage against a lethal influenza challenge compared to vehicle control. In mice infected with a dose of influenza virus that was ~50% lethal in control animals, prophylactic oral DAT treatment resulted in substantially higher survival rates [1]. This effect is contingent on an intact type I interferon (IFN) signaling pathway, as the protective effect was completely abrogated in Ifnar-/- knockout mice [2].

Influenza Antiviral Immunity Microbiome

Reduction in Lung Viral Load: Desaminotyrosine (200 mM) vs. Vehicle Control in Murine Influenza Model

Prophylactic treatment with desaminotyrosine (DAT) leads to a statistically significant reduction in pulmonary viral load following influenza infection. Quantitative analysis of lung homogenates on day 5 post-infection showed a lower viral RNA copy number and a lower infectious viral titer in DAT-treated mice compared to vehicle-treated controls [1][2].

Antiviral Activity Influenza Viral Load

Intestinal Barrier Protection: Desaminotyrosine vs. Untreated Controls in Allo-HSCT Model

In the context of allogeneic hematopoietic stem cell transplantation (allo-HSCT), desaminotyrosine (DAT) treatment directly protects intestinal barrier integrity and promotes regeneration of intestinal stem cells, which are key targets for damage [1]. This protective effect is a distinct functional advantage over related compounds, as it translates to improved outcomes in a clinically relevant model of graft-versus-host disease (GvHD).

GVHD Intestinal Stem Cells Barrier Function

Therapeutic Potential in NAFLD: Desaminotyrosine vs. Disease Model Control

Desaminotyrosine (DAT) shows significant therapeutic potential in non-alcoholic fatty liver disease (NAFLD), a condition where other phenolic acids like tyrosol have shown limited efficacy. In a methionine-choline deficient (MCD) diet-induced mouse model of NAFLD, DAT intervention led to quantifiable improvements in key pathological markers, including a reduction in hepatic cholesterol content and a significant decrease in liver lipid droplet accumulation and fibrosis [1].

NAFLD Hepatology Metabolic Disease

In Vivo Pharmacokinetics and Safety Profile in Rats

A recent study provides essential, quantifiable in vivo pharmacokinetic (PK) and safety data for desaminotyrosine (DAT) in Sprague-Dawley rats, which is critical for planning experimental dosing regimens [1]. The study established that DAT is absorbed and eliminated rapidly, with PK parameters (Cmax and AUC0-t) increasing linearly with dose in the range of 25-125 mg/kg, indicating predictable exposure [2]. Importantly, DAT did not accumulate in tissues after multiple doses and showed minimal penetration across the blood-brain barrier [3]. A 7-day safety evaluation found DAT to be well-tolerated at 50 mg/kg/day, but noted gastrointestinal irritation and mild organ injury at doses ≥100 mg/kg/day [4].

Pharmacokinetics Safety Tissue Distribution

Impact on Macrophage Function and IL-6 Production

Desaminotyrosine (DAT) has been shown to act as a redox-active molecule that bolsters antimicrobial functions in macrophages while concurrently attenuating the production of the pro-inflammatory cytokine IL-6 [1]. This dual action—enhancing host defense while limiting inflammatory damage—represents a specific, potentially advantageous immunomodulatory profile. While many phenolic acids exhibit general antioxidant activity, this specific functional outcome on macrophage effector mechanisms offers a more refined point of differentiation for immunology research.

Immunomodulation Macrophage Inflammation

Validated Application Scenarios for Desaminotyrosine (CAS 501-97-3)


Microbiome-Immune Axis Modulation & Influenza Prophylaxis Research

Researchers investigating how the gut microbiota primes systemic antiviral immunity should utilize desaminotyrosine (DAT). The quantitative survival and viral load reduction data from the Science study [1] provide a robust experimental framework. Procure DAT to replicate in vivo models where a 200 mM oral dose protects against lethal influenza, an effect that is mechanistically dependent on type I IFN amplification and cannot be replicated by substituting with tyrosine or other simple phenolics.

Graft-versus-Host Disease (GvHD) & Intestinal Stem Cell Biology

For research programs focused on mitigating GvHD or enhancing intestinal barrier repair, desaminotyrosine offers a differentiated tool. Based on evidence showing its ability to protect intestinal stem cells and preserve barrier integrity in an allo-HSCT model [2], researchers should select DAT for studies examining the preservation of gastrointestinal health in the context of transplant immunology or mucosal injury, as this specific protective effect is not a known property of its structural analogs.

Metabolic Disease: Non-Alcoholic Fatty Liver Disease (NAFLD) Intervention

Investigators in hepatology and metabolic disorders can leverage desaminotyrosine as a chemical probe for NAFLD. Patent data demonstrates that DAT administration ameliorates key pathological features of MCD diet-induced NAFLD in mice, including reduced hepatic cholesterol and fibrosis [3]. This provides a clear, disease-relevant application for DAT, distinct from more general phenolic compounds, and supports its use in studies exploring the gut-liver axis and novel NAFLD therapeutics.

In Vivo Pharmacological and Toxicity Profiling Studies

The detailed in vivo pharmacokinetic and safety data from the study in Sprague-Dawley rats [4] make DAT an ideal candidate for use as a model compound or internal standard in preclinical development workflows. Researchers can reliably use the established linear PK range (25-125 mg/kg) and tissue distribution profile (kidney > liver > testes) to design dose-ranging and target engagement studies, while the identified NOAEL of 50 mg/kg/day informs safe in vivo experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desaminotyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.